N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c1-29-19-10-5-3-8-15(19)22-26-27-23(30-22)25-21(28)16-13-18(20-11-6-12-31-20)24-17-9-4-2-7-14(16)17/h2-13H,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCGWENFRUMXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The oxadiazole ring is then introduced through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties by inhibiting cell proliferation pathways. The specific compound has been studied for its ability to interact with biological targets such as enzymes or receptors involved in cancer progression. The oxadiazole moiety enhances binding affinity through hydrogen bonding and π-stacking interactions, making it a promising candidate for the development of new anticancer agents.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. Studies indicate that derivatives of this compound can serve as effective antimicrobial agents in pharmaceutical formulations.
Sensor Development
Due to its chemical stability and reactivity, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is being explored for use in sensor technologies. The compound's ability to form self-assembled monolayers on sensor surfaces can enhance the detection limits of biosensors by improving the immobilization of biorecognition elements .
Photovoltaic Materials
The unique electronic properties of the compound make it suitable for applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a potential material for next-generation solar cells.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study indicated its effectiveness as an anticancer agent in vitro, demonstrating significant inhibition of cancer cell lines compared to control groups.
| Study | Findings |
|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation by 70% at 10 µM concentration |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 10 µg/mL |
Mechanism of Action
The mechanism by which N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Quinoline Scaffolds
Substituent Variations on the Oxadiazole Ring
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide ():
This analog replaces the 2-methoxyphenyl group with a 4-methoxyphenyl and introduces a nitro group on the thiophene ring. The nitro group’s electron-withdrawing nature may reduce bioavailability compared to the target compound’s unmodified thiophene .- 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline (): Exhibits potent anticancer activity (IC50 = 8.31 μM against MCF-7 breast cancer cells). The 4-chlorophenyl substituent enhances hydrophobic interactions, while the 4-methoxyphenyl group on quinoline improves solubility .
Thiadiazole vs. Oxadiazole Derivatives
- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Replacing oxadiazole with thiadiazole introduces a sulfur atom, which may alter electronic properties and binding affinity. The cyclopropyl group enhances metabolic stability but reduces polar surface area (PSA = 96 Ų) compared to oxadiazole analogs .
Physicochemical Properties
*Calculated using ChemDraw.
Key Observations
Substituent Effects :
- Methoxy groups improve solubility but may reduce membrane permeability.
- Chloro/nitro groups enhance cytotoxicity but increase molecular weight and logP .
Heterocycle Influence :
- Oxadiazole analogs generally exhibit higher polarity (PSA ≈ 90–100 Ų) than thiadiazoles, affecting blood-brain barrier penetration .
Thiophene vs. Benzofuran :
- Thiophene’s smaller size favors tighter binding in enzyme active sites, whereas benzofuran’s rigidity may enhance selectivity .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline backbone, an oxadiazole moiety, and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 302.31 g/mol. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity in various derivatives.
Research indicates that compounds with oxadiazole structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Many oxadiazole derivatives have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
- Targeting Specific Proteins : The compound may interact with proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and caspases .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins, potentially enhancing its anticancer activity .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Below are key findings from different studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation . |
| HCT116 (Colon) | 0.80 | Cell cycle arrest at G0-G1 phase . |
| PC-3 (Prostate) | 0.87 | Inhibition of Bcl-2 expression . |
These results indicate strong cytotoxicity against breast and colon cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapy.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, revealing that it significantly increased p53 expression and activated caspase pathways, leading to enhanced apoptosis .
- In Vivo Studies : Preliminary in vivo studies using animal models showed promising results where treatment with the compound led to reduced tumor size compared to controls, indicating potential for therapeutic application .
- Molecular Docking Analysis : Molecular docking simulations have indicated that the compound binds effectively to target proteins involved in tumor growth and survival pathways, suggesting a rationale for its observed biological activities .
Q & A
[Basic] What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoline-4-carboxylic acid core. A common approach includes:
- Step 1 : Coupling the quinoline-4-carboxylic acid derivative with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine using coupling agents like PyBOP or EDCI in anhydrous DMF or DCM, with bases such as N-methylmorpholine (NMM) to facilitate amide bond formation .
- Step 2 : Optimizing reaction parameters (e.g., temperature: 0–25°C, reaction time: 12–24 hours) to maximize yield. For example, extended stirring (18–24 hours) improves coupling efficiency .
- Purification : Column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
[Advanced] How do structural modifications in the oxadiazole or thiophene moieties influence biological activity, and what methodologies assess these structure-activity relationships (SAR)?
- SAR Strategies :
- Oxadiazole Modifications : Replacing the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) or altering substituent positions can enhance antimicrobial activity. For instance, 4-chlorophenyl analogs show improved enzyme inhibition .
- Thiophene Variations : Substituting thiophene with furan or pyridine alters electronic properties, impacting target binding. Comparative assays (e.g., MIC, IC₅₀) quantify activity shifts .
- Methodologies :
- In Vitro Assays : Dose-response curves against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase or tubulin .
[Basic] What spectroscopic techniques confirm the compound’s structural integrity, and how are data interpreted?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-N in oxadiazole at ~1250 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Quinoline protons (δ 8.5–9.5 ppm), thiophene protons (δ 7.0–7.5 ppm), and methoxy singlet (δ ~3.8 ppm) .
- ¹³C NMR : Quinoline carbons (δ 120–150 ppm), oxadiazole carbons (δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak) .
[Advanced] How can contradictions in biological activity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, serum content), compound purity, or cell line genetic drift .
- Resolution Strategies :
- Orthogonal Assays : Validate antimicrobial activity using both MIC (broth dilution) and disk diffusion .
- Purity Verification : Re-analyze compound batches via HPLC (>95% purity) .
- Independent Replication : Cross-laboratory validation to exclude protocol-specific artifacts .
[Basic] What protocols ensure stable handling and storage of this compound?
- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact .
- Storage : Airtight containers under inert gas (N₂ or Ar), desiccated at –20°C to prevent hydrolysis/oxidation .
[Advanced] What computational approaches predict interactions with biological targets?
- Molecular Docking : Simulate binding to targets (e.g., kinase domains) using Schrödinger Suite or GROMACS .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models on analogs to predict activity cliffs and optimize substituents .
[Basic] Which in vitro assays evaluate antimicrobial/anticancer potential, and how are they designed?
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MICs against Gram+/– pathogens .
- Anticancer : MTT assay (48–72 hours incubation) with IC₅₀ calculation using nonlinear regression .
- Controls : Include standard drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and vehicle controls .
[Advanced] What strategies improve bioavailability and metabolic stability?
- Prodrug Design : Introduce ester groups at the carboxamide for hydrolytic activation in vivo .
- Formulation : Encapsulate in PEGylated liposomes to enhance solubility and prolong half-life .
- Structural Tweaks : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
